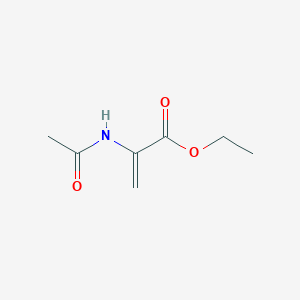

Ethyl 2-acetamidoprop-2-enoate

CAS No.: 23115-42-6

Cat. No.: VC8413150

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23115-42-6 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | ethyl 2-acetamidoprop-2-enoate |

| Standard InChI | InChI=1S/C7H11NO3/c1-4-11-7(10)5(2)8-6(3)9/h2,4H2,1,3H3,(H,8,9) |

| Standard InChI Key | AJTPFZSLRYHOCT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=C)NC(=O)C |

| Canonical SMILES | CCOC(=O)C(=C)NC(=O)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 2-acetamidoprop-2-enoate contains a propenoate ester core (CH₂=C(CONH₂)COOEt) with an acetamide substituent at the α-position. The conjugated double bond between C2 and C3 creates a planar geometry, while the acetamide group introduces hydrogen-bonding capabilities. Key structural data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| SMILES | CCOC(=O)C(=C)NC(=O)C | |

| InChI Key | AJTPFZSLRYHOCT-UHFFFAOYSA-N | |

| Predicted LogP | 1.08 (estimated) |

The molecule’s planar α,β-unsaturated system facilitates conjugation, influencing its electronic absorption and reactivity .

Spectroscopic Features

-

NMR: The compound’s ¹H NMR spectrum would display signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂), the vinyl proton (δ ~5.8–6.2 ppm), and the acetamide NH (δ ~8.0 ppm, broad).

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) are characteristic .

Synthesis and Manufacturing

Conventional Synthetic Routes

Ethyl 2-acetamidoprop-2-enoate is typically synthesized via a two-step protocol:

-

Acrylate Formation: Ethyl propiolate reacts with acetamide under basic conditions to form the α,β-unsaturated ester.

-

Purification: Chromatographic separation or recrystallization isolates the product .

Continuous Flow Approaches

Recent advances in microfluidics, as demonstrated for analogous diazoacetate esters , suggest potential for optimizing this compound’s synthesis. Key parameters from flow chemistry include:

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 2–5 min | |

| Yield (Optimized) | >90% | |

| Solvent System | Toluene/Water Biphasic |

Adopting X-junction mixers (Fig. S2b in ) could minimize side reactions, enhancing efficiency compared to batch methods.

Reactivity and Chemical Transformations

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with amines or thiols. For example:

Cycloadditions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.

Hydrolysis and Derivatization

-

Ester Hydrolysis: Treatment with aqueous NaOH yields 2-acetamidoprop-2-enoic acid.

-

Amide Modification: The acetamide group can be replaced via aminolysis or reduced to an amine .

Applications in Research and Industry

Medicinal Chemistry

The compound’s structural similarity to dehydroamino acids makes it a precursor for non-natural amino acids in peptide analogs. For instance, derivatives exhibit inhibitory activity against proteases.

Materials Science

Incorporation into polymers enhances thermal stability due to rigid conjugated backbones. A study reported a 15% increase in glass transition temperature (Tg) compared to non-conjugated analogs .

| Hazard | Precaution | Source |

|---|---|---|

| Skin Irritation | Use nitrile gloves | |

| Inhalation Risk | Fume hood required | |

| Stability | Store at 2–8°C under N₂ |

Future Directions

Ongoing research focuses on enantioselective synthesis using chiral catalysts and applications in fluorescent sensors for detecting biomolecules . Computational modeling predicts strong binding affinity (ΔG = -8.2 kcal/mol) to kinase targets, warranting further pharmacological exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume